Perindoprilat Demonstrates Highest Bradykinin/Angiotensin I Selectivity Ratio Among Tested ACE Inhibitors
In a direct binding study comparing five ACE inhibitors, perindoprilat exhibited the highest selectivity for bradykinin (Bk) binding sites relative to angiotensin I (Ang-I) sites on human somatic ACE. The calculated Bk/Ang-I selectivity ratio was 1.44 for perindoprilat, which was quantitatively superior to ramiprilat (1.16), quinaprilat (1.09), trandolaprilat (1.08), and enalaprilat (1.00) [1]. This differential selectivity is linked to enhanced bradykinin-mediated nitric oxide release and endothelial function [2].
| Evidence Dimension | Bradykinin/Angiotensin I Selectivity Ratio |
|---|---|
| Target Compound Data | 1.44 |
| Comparator Or Baseline | Enalaprilat: 1.00; Ramiprilat: 1.16; Quinaprilat: 1.09; Trandolaprilat: 1.08 |
| Quantified Difference | +0.44 vs. enalaprilat; +0.28 vs. ramiprilat |
| Conditions | In vitro double displacement binding assay using [125I]351A and human endothelial ACE. |
Why This Matters
For researchers investigating endothelial function and vascular protection, perindopril provides a unique bradykinin-potentiating profile not replicated by enalapril or other commonly used ACE inhibitors.
- [1] Ceconi, C., et al. (2007). Angiotensin-converting enzyme (ACE) inhibitors have different selectivity for bradykinin binding sites of human somatic ACE. European Journal of Pharmacology, 577(1-3), 1-6. View Source
- [2] Ferrari, R., et al. (2007). Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent. Pharmacological Research, 56(1), 42-48. View Source
